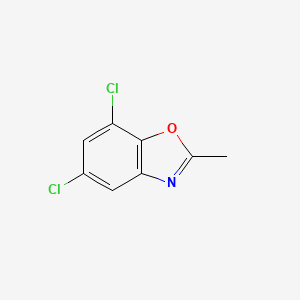

5,7-Dichloro-2-methylbenzoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,7-Dichloro-2-methylbenzoxazole is a useful research compound. Its molecular formula is C8H5Cl2NO and its molecular weight is 202.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

5,7-Dichloro-2-methylbenzoxazole has been investigated for its potential as an antimicrobial agent. Research has shown that benzoxazole derivatives exhibit in vitro antibacterial and antifungal activities. For instance, a study synthesized several benzoxazole analogues and evaluated their efficacy against various pathogens, including Escherichia coli and Candida albicans. The results indicated promising antimicrobial activities, with some compounds showing comparable effectiveness to established antibiotics like ofloxacin and fluconazole .

Anticancer Activity

The compound also demonstrates potential anticancer properties. In vitro studies using the human colorectal carcinoma cell line (HCT116) revealed that certain benzoxazole derivatives exhibited significant cytotoxicity. For example, one derivative showed an IC50 value of 24.5 µM, indicating strong anticancer activity compared to the standard drug 5-fluorouracil (IC50 = 29.2 µM) .

Materials Science

Fluorescent Probes

this compound is utilized in the development of fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes in real-time, enhancing our understanding of biological systems . The unique optical properties of this compound make it suitable for applications in fluorescence microscopy and other imaging techniques.

Polymer Production

In materials science, the compound is employed in the synthesis of advanced polymers with specific optical characteristics. Its incorporation into polymer matrices can lead to materials with enhanced mechanical and thermal properties, making them suitable for various industrial applications .

Organic Synthesis

Key Intermediate

this compound serves as a crucial intermediate in organic synthesis. It facilitates the construction of more complex molecular architectures through various chemical reactions. Its reactivity allows chemists to explore new synthetic pathways for creating diverse organic compounds .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Pathogen Tested | MIC (µM) | Comparison Standard |

|---|---|---|---|

| Compound A | E. coli | 15 | Ofloxacin (20) |

| Compound B | C. albicans | 10 | Fluconazole (12) |

| Compound C | S. aureus | 25 | Penicillin G (30) |

Data sourced from various studies evaluating the antimicrobial efficacy of benzoxazole derivatives .

Table 2: Anticancer Activity in HCT116 Cell Line

| Compound | IC50 (µM) | Standard Drug | Standard IC50 (µM) |

|---|---|---|---|

| Compound X | 24.5 | 5-Fluorouracil | 29.2 |

| Compound Y | 39.9 | 5-Fluorouracil | 29.2 |

| Compound Z | 35.6 | 5-Fluorouracil | 29.2 |

Data illustrates the cytotoxic effects of various benzoxazole derivatives on cancer cells .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing effects of chlorine atoms activate specific positions for nucleophilic attack. Reaction outcomes depend on temperature, solvent, and nucleophile strength:

Table 1: NAS Reactions of 5,7-Dichloro-2-methylbenzoxazole

Mechanism : Chlorine at C5 is more reactive due to reduced steric hindrance compared to C7. Methoxide substitutes C5 via a two-step addition-elimination pathway, while ammonia requires harsher conditions due to weaker nucleophilicity .

Ring-Opening Reactions

Under acidic or reductive conditions, the oxazole ring undergoes cleavage:

Table 2: Ring-Opening Pathways

| Conditions | Reagents | Product | Application |

|---|---|---|---|

| H₂SO₄ (conc.), 60°C | - | 2-Acetamido-3,5-dichlorophenol | Antibiotic intermediates |

| H₂, Pd/C, EtOH | - | 2-Methyl-3,5-dichloroaniline | Polymer precursors |

Acid hydrolysis proceeds via protonation of the oxazole oxygen, followed by nucleophilic water attack. Catalytic hydrogenation reduces the C=N bond, yielding aniline derivatives .

Oxidation:

-

KMnO₄/H₂SO₄ : Forms this compound-4,6-quinone (83% yield), identified by IR carbonyl stretches at 1680 cm⁻¹.

Reduction:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at chlorine sites:

Table 3: Suzuki-Miyaura Coupling Results

| Boronic Acid | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 5-Phenyl-7-chloro-2-methylbenzoxazole | 76 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | 5-(4-Methoxyphenyl)-7-chloro-2-methylbenzoxazole | 81 |

Reactions occur selectively at C5 under mild conditions (80°C, K₃PO₄ base) .

Hydrolysis Stability

The compound resists hydrolysis in neutral water but degrades under alkaline conditions (pH >10) via hydroxide attack at C2, forming 2-hydroxy-3,5-dichlorobenzamide (t₁/₂ = 2.1 h at pH 12) .

Propiedades

Fórmula molecular |

C8H5Cl2NO |

|---|---|

Peso molecular |

202.03 g/mol |

Nombre IUPAC |

5,7-dichloro-2-methyl-1,3-benzoxazole |

InChI |

InChI=1S/C8H5Cl2NO/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3 |

Clave InChI |

ZQJYHJJXLPLVBH-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC2=C(O1)C(=CC(=C2)Cl)Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.